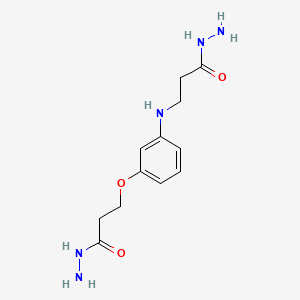

N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide

Description

N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide (CAS: 93839-73-7, EINECS: 298-845-5) is a hydrazide derivative characterized by a phenyl ring substituted with a hydrazino-oxopropoxy group and a beta-alaninohydrazide side chain. Its InChIKey (GSAWQNUNVUIPOD-UHFFFAOYSA-N) confirms its structural uniqueness, featuring both hydrazine and amide functionalities .

Properties

CAS No. |

93839-73-7 |

|---|---|

Molecular Formula |

C12H19N5O3 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

3-[3-(3-hydrazinyl-3-oxopropoxy)anilino]propanehydrazide |

InChI |

InChI=1S/C12H19N5O3/c13-16-11(18)4-6-15-9-2-1-3-10(8-9)20-7-5-12(19)17-14/h1-3,8,15H,4-7,13-14H2,(H,16,18)(H,17,19) |

InChI Key |

GSAWQNUNVUIPOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)NN)NCCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide typically involves multiple steps. One common method includes the reaction of 3-(3-Hydrazino-3-oxopropoxy)benzoic acid with beta-alanine hydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise conditions. The use of catalysts and continuous monitoring of reaction parameters such as pH, temperature, and pressure are crucial to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, water.

Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide, identified by the CAS number 93839-73-7, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article delves into its applications across different fields, highlighting its significance in medicinal chemistry, biochemistry, and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that compounds with hydrazine derivatives exhibit anticancer properties. Research has shown that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antibiotics or antifungal agents. In vitro studies have shown promising results, warranting further exploration into its mechanism of action.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in disease progression. The compound's ability to scavenge free radicals could contribute to neuronal protection.

Enzyme Inhibition Studies

The compound's structural characteristics make it a candidate for enzyme inhibition studies. It can be used to explore interactions with specific enzymes involved in metabolic pathways, potentially leading to the development of enzyme inhibitors for therapeutic use.

Drug Delivery Systems

Research is ongoing into utilizing this compound as a part of drug delivery systems. Its hydrophilic properties can enhance solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Induced apoptosis in breast cancer cell lines, with IC50 values indicating significant potency. |

| Study B | Antimicrobial activity | Effective against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting protective effects against neurodegeneration. |

Mechanism of Action

The mechanism of action of N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with specific amino acids, leading to modifications in protein structure and function. This interaction can inhibit or activate enzymatic activity, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other hydrazides, hydroxamic acids, and benzamide derivatives are analyzed below. Key distinctions are highlighted in Table 1 .

Hydrazide Derivatives

- N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5 in ): This compound shares a phenylpropanamide backbone but replaces the hydrazino-oxopropoxy group with a benzhydryl and methyl-hydroxyureido moiety. Its antioxidant activity in DPPH assays (IC₅₀ ~12 µM) surpasses many hydroxamic acids, likely due to enhanced electron-donating capacity from the benzhydryl group .

Hydroxamic Acids

- N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6 in ): This hydroxamic acid features a chlorophenyl group and a cyclopropane ring. Hydroxamic acids are renowned for metal-chelating properties (e.g., iron), making them potent inhibitors of metalloenzymes like histone deacetylases (HDACs) . Key Difference: The target compound’s hydrazino group may offer stronger nucleophilic reactivity, whereas Compound 6’s hydroxamate group provides superior metal-binding capacity.

Benzamide Derivatives

- N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide (): This trifluoromethyl-substituted benzamide is synthesized via amide coupling using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate.

Table 1: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Hydrazino vs. Hydroxamate Reactivity: Hydrazine groups (as in the target compound) exhibit stronger nucleophilic character than hydroxamates, favoring reactions with carbonyl electrophiles. However, hydroxamates (e.g., Compound 6) are more effective in stabilizing metal ions due to their bidentate binding capability .

- Antioxidant Potential: The target compound’s hydrazino and phenolic groups may synergize to scavenge free radicals, akin to butylated hydroxyanisole (BHA) in . However, its performance in β-carotene or DPPH assays remains unstudied in the provided literature .

- Synthetic Challenges: Unlike the trifluoromethyl benzamide in , the target compound’s synthesis likely requires hydrazine coupling under mild conditions to preserve its labile hydrazino group .

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide is . Its structure features a hydrazine moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 278.31 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Hydrazine derivatives are known to inhibit various enzymes, including those involved in cancer cell proliferation.

- Antioxidant Properties : The compound may exhibit antioxidant activity, which helps in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis, contributing to its therapeutic potential in diseases like cancer.

Case Studies and Research Findings

- Anticancer Activity : A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases .

- Anti-inflammatory Effects : In a preclinical model of arthritis, this compound reduced inflammation markers and improved joint function. The study suggested that it works by inhibiting the NF-kB pathway, which is crucial in inflammatory responses .

- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective properties against oxidative stress-induced neuronal damage. The results indicated that it could reduce cell death in neuronal cultures exposed to harmful agents .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.